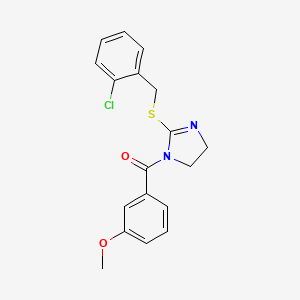

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone

Description

The compound "(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone" is a structurally complex imidazole derivative characterized by a 4,5-dihydroimidazole core substituted with a 2-chlorobenzylthio group and a 3-methoxyphenyl methanone moiety. Its synthesis involves the reaction of precursor molecules (e.g., ABI-I derivatives) with aluminum chloride in tetrahydrofuran (THF), achieving yields of 60–80% after purification via flash column chromatography . Such structural features are common in pharmacologically active imidazole derivatives, which are often explored for antitumor, antimicrobial, and enzyme-modulating activities.

Properties

IUPAC Name |

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-23-15-7-4-6-13(11-15)17(22)21-10-9-20-18(21)24-12-14-5-2-3-8-16(14)19/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBDVOAHGMDWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone , also known as 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole hydrochloride (CAS: 673434-79-2), belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 263.19 g/mol. The structure features a thioether linkage and an imidazole ring, which are critical for its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiazole and imidazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various fungi and bacteria. In vitro studies have demonstrated that certain imidazole derivatives possess antifungal activity against strains like Candida albicans and Candida parapsilosis with MIC values comparable to established antifungal agents such as ketoconazole .

Antitumor Activity

Imidazole derivatives are also recognized for their anticancer potential. A study on related compounds revealed significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is attributed to several mechanisms:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors for key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells, leading to growth arrest.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells or cancer cells, contributing to their lethality.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Antifungal Activity : A series of thiazole derivatives were synthesized and tested for antifungal activity. Among them, one compound exhibited an MIC of 1.23 μg/mL against C. parapsilosis, indicating strong antifungal potential .

- Antitumor Studies : In a comparative study involving various imidazole derivatives, one analog demonstrated significant cytotoxicity (IC50 < 10 µM) against human glioblastoma cells, suggesting that structural modifications can enhance anticancer efficacy .

Research Findings Summary Table

Scientific Research Applications

Anti-inflammatory Agents

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The imidazole moiety is known to interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, studies have shown that derivatives of imidazole can serve as selective COX-II inhibitors, potentially reducing inflammation with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Imidazole derivatives have been investigated for their antitumor effects. The presence of the thioether group in this compound may enhance its ability to penetrate cellular membranes and interact with biomolecules, leading to cytotoxic effects against various cancer cell lines. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thioether groups are known to exhibit antibacterial properties, and the imidazole ring has been associated with antifungal activity. Preliminary studies on related compounds have shown efficacy against a range of pathogens, including bacteria and fungi, making this compound a candidate for further exploration in antimicrobial drug development .

Central Nervous System Effects

There is growing interest in the neuropharmacological applications of imidazole derivatives. Compounds similar to (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone have been studied for their potential effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments. Their ability to modulate serotonin receptors could be beneficial in developing new antidepressants .

Case Study 1: COX-II Inhibition

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their COX-II inhibitory activity. Among these, compounds structurally similar to (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone exhibited IC₅₀ values comparable to established NSAIDs, indicating promising anti-inflammatory potential .

Case Study 2: Antitumor Screening

In a screening of various thioether-containing compounds against cancer cell lines, one derivative demonstrated significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways, suggesting that the compound could be further developed as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituents on the imidazole ring and the methanone moiety. Key differences influence physicochemical properties, synthesis routes, and bioactivity. Below is a detailed analysis:

Key Structural and Functional Insights

Halogenated aryl groups (e.g., 3-fluorobenzyl in , 4-chlorophenyl in ) are common in drug design for their ability to modulate solubility and target binding via halogen bonding.

Synthetic Accessibility :

- The target compound’s synthesis route (AlCl₃ in THF) is comparable to methods for other imidazole derivatives, though yields vary depending on substituent complexity. For example, bulkier groups like 5-bromo-2-furyl may require optimized purification steps.

Trifluoromethyl substituents introduce strong electron-withdrawing effects, which can enhance oxidative stability but may reduce bioavailability due to increased molecular weight.

Research Findings and Implications

- Antiproliferative Activity : Imidazole derivatives with diphenyl or trifluoromethyl groups exhibit antitumor properties, implying the target compound’s 2-chlorobenzylthio and 3-methoxyphenyl groups may similarly modulate cancer-related pathways.

- Enzyme Inhibition: The 4,5-dihydroimidazole core is known to interact with enzymes like kinases or phosphodiesterases; substituent choice (e.g., halogen vs. methoxy) could fine-tune selectivity .

Q & A

Q. What are the optimal synthetic routes for preparing (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone, and how can yield be improved?

Methodological Answer: The synthesis of imidazole-based methanones typically involves multi-step reactions, such as condensation of substituted benzylthiols with pre-functionalized imidazole intermediates. For example, analogous compounds in were synthesized via cyclocondensation of chalcone derivatives with thioureas or benzimidazole precursors under reflux conditions. Yield optimization may require adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., p-toluenesulfonic acid), or reaction time, as demonstrated in imidazole syntheses . Parallel purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for isolating the target compound .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for confirming molecular geometry, as shown in and for structurally similar imidazole derivatives. Complement this with - and -NMR to verify substituent positions (e.g., distinguishing 2-chlorobenzyl vs. 3-methoxyphenyl groups). Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while FT-IR confirms functional groups like thioether (C–S, ~600–700 cm) and carbonyl (C=O, ~1650–1750 cm) .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C.

- Photostability : UV-Vis exposure (e.g., 254 nm for 48 hours) with HPLC monitoring for degradation products.

- Hydrolytic stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. highlights the importance of tracking degradation pathways for environmental relevance, which can inform lab storage protocols (e.g., desiccated, −20°C) .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting vs. SC-XRD bond lengths) require cross-validation:

Q. What experimental designs are recommended for studying this compound’s environmental fate and biotic interactions?

Methodological Answer: Adopt a tiered approach as in :

- Phase 1 (Lab) : Determine octanol-water partition coefficients (log ) and hydrolysis rates.

- Phase 2 (Microcosm) : Simulate soil/water systems spiked with the compound; monitor degradation via LC-MS/MS.

- Phase 3 (Ecotoxicology) : Assess acute toxicity in model organisms (e.g., Daphnia magna) using OECD Test Guidelines. Such workflows align with long-term environmental risk assessments .

Q. What strategies are effective for designing analogs to probe structure-activity relationships (SAR) in this chemical class?

Methodological Answer: Focus on modular synthesis to vary key moieties:

- Replace the 2-chlorobenzyl group with electron-deficient (e.g., 4-nitro) or -rich (e.g., 4-methoxy) arylthio groups.

- Modify the 3-methoxyphenyl ketone to alkyl or heteroaryl substituents. and demonstrate SAR workflows for imidazole-methanone hybrids, emphasizing bioactivity correlations with substituent electronic profiles .

Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations:

- Dock the compound into target protein active sites (e.g., kinases or GPCRs) using crystal structures from the PDB.

- Run MD simulations (100+ ns) in explicit solvent to assess binding stability and conformational changes. Validate predictions with in vitro assays (e.g., enzyme inhibition). ’s emphasis on multi-level biological impacts supports integrating computational and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.